VHL Ligand-Linker Conjugates 11, commonly referred to as CM11, are a class of bivalent small-molecule dimerizers designed to target the von Hippel-Lindau E3 ubiquitin ligase. These compounds have been developed as part of the Proteolysis Targeting Chimera (PROTAC) strategy, which utilizes the cellular ubiquitin-proteasome system to induce targeted protein degradation. The primary function of these conjugates is to promote the degradation of specific target proteins, such as hypoxia-inducible factor alpha, by recruiting them to the VHL ligase for ubiquitination and subsequent proteasomal degradation.
The synthesis and optimization of these compounds are critical for enhancing their efficacy and selectivity in targeting proteins involved in various diseases, particularly cancer. The design of VHL Ligand-Linker Conjugates 11 is based on structural insights and binding affinities that allow for effective engagement with the VHL complex.
The information regarding VHL Ligand-Linker Conjugates 11 is derived from various scientific articles and studies, particularly focusing on their design, synthesis, and biological activity. Key sources include research published in Nature Communications and Frontiers in Chemistry, which provide insights into the molecular mechanisms and applications of these compounds in targeted protein degradation strategies .
VHL Ligand-Linker Conjugates 11 fall under the category of small-molecule dimerizers known as PROTACs. These compounds can be classified based on their structural components:
The synthesis of VHL Ligand-Linker Conjugates 11 involves several key steps:
The synthesis process emphasizes maintaining high binding affinity while ensuring cell permeability and stability of the compound. Structural analysis through techniques like X-ray crystallography may be employed to confirm successful synthesis and binding interactions .
VHL Ligand-Linker Conjugates 11 are characterized by a bivalent structure that consists of two ligand moieties connected by a linker. The ligands are designed to interact with specific regions on the VHL protein, facilitating effective recruitment of target proteins for degradation.
The primary chemical reaction involving VHL Ligand-Linker Conjugates 11 is the ubiquitination of target proteins. Upon binding to both the VHL E3 ligase and the target protein, these conjugates facilitate the transfer of ubiquitin molecules from E2 conjugating enzymes to the substrate protein.
This process involves several steps:
The mechanism by which VHL Ligand-Linker Conjugates 11 operate involves several stages:
Experimental data show that compounds like CM10 and CM11 exhibit significant knockdown effects on target proteins, demonstrating their potency in inducing degradation through this mechanism .
VHL Ligand-Linker Conjugates 11 typically exhibit:
These compounds are characterized by:
Relevant studies have highlighted how modifications in linker length can influence cellular activity and degradation efficiency .
VHL Ligand-Linker Conjugates 11 have significant scientific applications:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2
CAS No.: